(3-Bromobenzyl)-cyclohexylmethylamine

Catalog No.
S3420612
CAS No.
368879-22-5
M.F
C14H20BrN
M. Wt
282.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Bromobenzyl)-cyclohexylmethylamine

CAS Number

368879-22-5

Product Name

(3-Bromobenzyl)-cyclohexylmethylamine

IUPAC Name

N-[(3-bromophenyl)methyl]-N-methylcyclohexanamine

Molecular Formula

C14H20BrN

Molecular Weight

282.22 g/mol

InChI

InChI=1S/C14H20BrN/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h5-7,10,14H,2-4,8-9,11H2,1H3

InChI Key

WWTFCTQMQZDZCM-UHFFFAOYSA-N

SMILES

CN(CC1=CC(=CC=C1)Br)C2CCCCC2

Canonical SMILES

CN(CC1=CC(=CC=C1)Br)C2CCCCC2

(3-Bromobenzyl)-cyclohexylmethylamine is an organic compound characterized by the presence of a bromobenzyl group linked to a cyclohexylmethylamine moiety. Its molecular formula is C14H20BrNC_{14}H_{20}BrN, and it has a molecular weight of 284.23 g/mol. The compound is notable for its structural features, which include a bromine atom attached to the benzyl group at the meta position, influencing both its chemical reactivity and biological activity.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: It can undergo reduction with agents like lithium aluminum hydride or sodium borohydride, yielding corresponding amine or alcohol derivatives.
  • Substitution: The bromine atom in the 3-bromobenzyl group can be substituted with various nucleophiles (e.g., hydroxide, cyanide, or amines) under suitable conditions.

Preliminary studies suggest that (3-Bromobenzyl)-cyclohexylmethylamine may exhibit significant biological activity. Similar compounds have been reported to interact with tubulin, potentially disrupting normal cell division and intracellular transport processes. This interaction could lead to implications in cancer research and treatment strategies, as tubulin is a critical target for anticancer drugs.

The synthesis of (3-Bromobenzyl)-cyclohexylmethylamine typically involves the following steps:

  • Reaction Setup: The reaction begins with 3-bromobenzyl chloride and cyclohexylmethylamine.
  • Base Addition: A base such as sodium hydroxide or potassium carbonate is added to neutralize the hydrochloric acid produced during the reaction.
  • Solvent Use: The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of reactants.
  • Purification: The product is purified through techniques such as distillation or crystallization to achieve the desired purity .

(3-Bromobenzyl)-cyclohexylmethylamine has several applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential as a ligand in biochemical assays and receptor studies.
  • Medicine: It is explored for therapeutic properties and as a precursor in pharmaceutical compound synthesis.
  • Industry: Utilized in producing specialty chemicals and materials.

Research into (3-Bromobenzyl)-cyclohexylmethylamine's interactions suggests potential effects on cellular mechanisms, particularly through its relationship with tubulin. Studies involving structurally similar compounds indicate that this compound may affect cellular processes such as division and transport by altering tubulin dynamics. Further investigation is warranted to elucidate its specific biological mechanisms and potential therapeutic applications.

Several compounds share structural similarities with (3-Bromobenzyl)-cyclohexylmethylamine:

  • 3-Bromobenzyl bromide
  • 3-Bromobenzyl alcohol
  • 4-Bromobenzyl chloride
  • 2-Bromobenzyl chloride

Uniqueness

What sets (3-Bromobenzyl)-cyclohexylmethylamine apart from these similar compounds is its unique combination of a bromobenzyl group and a cyclohexylmethylamine moiety. This distinctive structure may lead to different reactivity patterns, binding affinities, and biological activities compared to its analogs, enhancing its value in research and industrial applications.

XLogP3

4.3

Dates

Last modified: 08-19-2023

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